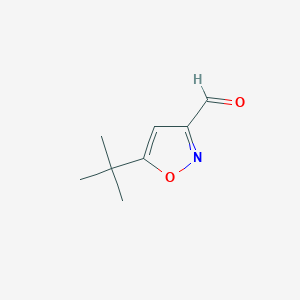

5-(Tert-butyl)isoxazole-3-carbaldehyde

概要

説明

5-(Tert-butyl)isoxazole-3-carbaldehyde is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)isoxazole-3-carbaldehyde typically involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine. This method is efficient and can be performed under catalyst-free and microwave-assisted conditions . Another approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反応の分析

Types of Reactions

5-(Tert-butyl)isoxazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted isoxazole derivatives depending on the reagents used.

科学的研究の応用

5-(Tert-butyl)isoxazole-3-carbaldehyde has diverse applications in scientific research:

Chemistry: It serves as a versatile building block in the synthesis of various organic compounds.

Biology: Isoxazole derivatives have shown potential as inhibitors of enzymes and receptors, making them valuable in biological studies.

Medicine: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific molecular pathways.

Industry: Its unique structure allows for the creation of materials with specific properties, useful in industrial applications.

作用機序

The mechanism of action of 5-(Tert-butyl)isoxazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been designed as inhibitors of FLT3, a receptor tyrosine kinase involved in the development and progression of acute myeloid leukemia . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.

類似化合物との比較

Similar Compounds

1H-Indole-3-carbaldehyde: Another aldehyde-containing heterocycle with applications in organic synthesis and medicinal chemistry.

N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea: A derivative of 5-(Tert-butyl)isoxazole-3-carbaldehyde with specific inhibitory activity against FLT3.

Uniqueness

This compound stands out due to its tert-butyl group, which imparts unique steric and electronic properties. This makes it particularly useful in the design of molecules with specific biological activities and in the development of materials with tailored properties.

生物活性

5-(Tert-butyl)isoxazole-3-carbaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Fms-like tyrosine kinase 3 (FLT3). This article presents a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Its molecular structure includes a tert-butyl group at the 5-position and an aldehyde functional group at the 3-position. This unique structure contributes to its reactivity and biological activity.

Target of Action: The primary target of this compound is FLT3, a receptor tyrosine kinase involved in hematopoiesis and leukemogenesis.

Mode of Action: The compound inhibits FLT3 activity, which subsequently affects several downstream signaling pathways, including the MAPK/ERK pathway. This disruption leads to the suppression of leukemia cell growth, making it a candidate for cancer therapies targeting acute myeloid leukemia (AML) .

Inhibition of FLT3

Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against FLT3. A study synthesized various N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, revealing that some compounds showed high potency against FLT3-ITD-bearing MV4-11 cells .

| Compound Type | FLT3 Inhibition Potency | Reference |

|---|---|---|

| N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea | High | |

| This compound | Moderate |

Anticancer Activity

The inhibition of FLT3 by this compound correlates with its potential anticancer effects. The compound has been tested against various cancer cell lines, showing promising results in suppressing cell proliferation.

Case Study: In vitro studies indicated that compounds derived from this compound demonstrated IC50 values ranging from 7 to 20 µM against different cancer types, including leukemia .

Cellular Effects

Isoxazole derivatives, including this compound, have been reported to affect cellular processes such as:

- Cell Signaling Pathways: Modulation of pathways involved in cell survival and proliferation.

- Gene Expression: Alterations in gene expression profiles associated with cancer progression.

The biochemical properties of this compound are still under exploration. However, it is known to interact with various enzymes and proteins, influencing cellular metabolism and signaling .

Comparison with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Aldehyde-containing heterocycle | Anticancer |

| N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea | Derivative with specific FLT3 inhibition | High potency against FLT3 |

特性

IUPAC Name |

5-tert-butyl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)7-4-6(5-10)9-11-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALYCNUPYDXZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。